molecular formula C46H32N4OS B12340567 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine

5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine

Cat. No.: B12340567
M. Wt: 688.8 g/mol
InChI Key: HSUKLIRJHSKNFJ-UHFFFAOYSA-N
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Description

5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine: is a synthetic porphyrin compound used primarily for research purposes. It has a molecular formula of C46H32N4OS and a molecular weight of 688.84 . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle.

Chemical Reactions Analysis

Types of Reactions: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the s-acetylthio group to a thiol group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound can generate reactive oxygen species (ROS) upon light activation, leading to the destruction of cancer cells. The porphyrin core allows for efficient absorption of light and transfer of energy to molecular oxygen, producing ROS that can damage cellular components .

Comparison with Similar Compounds

    Tetraphenylporphyrin (TPP): A widely studied porphyrin with similar structural features but lacking the s-acetylthio group.

    Hematoporphyrin: A naturally occurring porphyrin used in medical applications, particularly in PDT.

    Protoporphyrin IX: Another naturally occurring porphyrin involved in heme biosynthesis.

Uniqueness: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine is unique due to the presence of the s-acetylthio group, which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C46H32N4OS

Molecular Weight

688.8 g/mol

IUPAC Name

S-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl] ethanethioate

InChI

InChI=1S/C46H32N4OS/c1-29(51)52-34-19-17-33(18-20-34)46-41-27-25-39(49-41)44(31-13-7-3-8-14-31)37-23-21-35(47-37)43(30-11-5-2-6-12-30)36-22-24-38(48-36)45(32-15-9-4-10-16-32)40-26-28-42(46)50-40/h2-28,47,50H,1H3

InChI Key

HSUKLIRJHSKNFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9

Origin of Product

United States

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